molecular formula C21H27NO3 B1389369 N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040690-16-1

N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B1389369
CAS No.: 1040690-16-1
M. Wt: 341.4 g/mol
InChI Key: UXRSOWZBLMTWIY-UHFFFAOYSA-N
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Description

N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline (NDPFMA) is an organic compound of interest to the scientific community due to its potential applications in a variety of disciplines. NDPFMA is a mono-substituted aniline, and has a molecular weight of 254.34 g/mol. It is a colorless solid at room temperature, and is soluble in most organic solvents.

Scientific Research Applications

N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline has a wide range of applications in the scientific and medical fields. It has been used as a building block for the synthesis of various drugs, such as anti-tumor agents and anti-inflammatory agents. Additionally, this compound has been used in the synthesis of organic semiconductors, which are used in the production of organic light-emitting diodes (OLEDs). This compound has also been used in the synthesis of organic dyes, which are used in the production of organic solar cells.

Mechanism of Action

The exact mechanism of action of N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline is not yet fully understood. However, it is believed that this compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reaction is believed to be responsible for the formation of the various products that can be synthesized from this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet well understood. However, studies have shown that this compound has some anti-inflammatory effects, and that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, this compound has been shown to have some anti-microbial activity, and it has been used to synthesize a variety of drugs with various therapeutic effects.

Advantages and Limitations for Lab Experiments

N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline has several advantages when used in laboratory experiments. For example, it is relatively easy to synthesize, and it is a stable compound. In addition, this compound is soluble in most organic solvents, making it easy to work with in the laboratory. However, this compound also has some limitations. For example, it is a relatively expensive compound, and it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a variety of potential future directions for the use of N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline in the scientific and medical fields. For example, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs with improved therapeutic effects. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the mechanism of action of this compound could lead to the development of new and improved organic semiconductor materials.

Properties

IUPAC Name

N-[2-(2,6-dimethylphenoxy)ethyl]-4-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-16-5-3-6-17(2)21(16)24-14-12-22-18-8-10-19(11-9-18)25-15-20-7-4-13-23-20/h3,5-6,8-11,20,22H,4,7,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRSOWZBLMTWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC2=CC=C(C=C2)OCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline

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